3-Bromo-2-chloro-5-fluoro-4-methylpyridine 3-Bromo-2-chloro-5-fluoro-4-methylpyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13534851
InChI: InChI=1S/C6H4BrClFN/c1-3-4(9)2-10-6(8)5(3)7/h2H,1H3
SMILES: CC1=C(C(=NC=C1F)Cl)Br
Molecular Formula: C6H4BrClFN
Molecular Weight: 224.46 g/mol

3-Bromo-2-chloro-5-fluoro-4-methylpyridine

CAS No.:

Cat. No.: VC13534851

Molecular Formula: C6H4BrClFN

Molecular Weight: 224.46 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-chloro-5-fluoro-4-methylpyridine -

Specification

Molecular Formula C6H4BrClFN
Molecular Weight 224.46 g/mol
IUPAC Name 3-bromo-2-chloro-5-fluoro-4-methylpyridine
Standard InChI InChI=1S/C6H4BrClFN/c1-3-4(9)2-10-6(8)5(3)7/h2H,1H3
Standard InChI Key MTEDYUCKSCLSNI-UHFFFAOYSA-N
SMILES CC1=C(C(=NC=C1F)Cl)Br
Canonical SMILES CC1=C(C(=NC=C1F)Cl)Br

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Bromo-2-chloro-5-fluoro-4-methylpyridine (C₇H₅BrClFN) features a pyridine ring substituted at four positions:

  • Bromine at position 3,

  • Chlorine at position 2,

  • Fluorine at position 5,

  • Methyl group at position 4.

This arrangement creates significant steric and electronic effects. The electron-withdrawing halogens (Br, Cl, F) deactivate the ring, while the methyl group introduces a mild electron-donating effect, creating regioselective reactivity patterns. The molecular weight is calculated as 237.48 g/mol, with a density estimated at 1.7–1.9 g/cm³ based on analogous brominated pyridines .

Spectroscopic Properties

While experimental data for this compound are scarce, comparisons to similar structures suggest distinct spectral signatures:

  • NMR: The deshielding effect of fluorine would result in a downfield shift for adjacent protons (δ 8.5–9.0 ppm for H-6). Bromine and chlorine substituents further split signals due to spin-spin coupling.

  • IR: Stretching vibrations for C-Br (~550 cm⁻¹), C-Cl (~750 cm⁻¹), and C-F (~1,200 cm⁻¹) are expected .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential halogenation and functional group interconversion. A plausible route, inspired by the diazotization-fluorination-bromination strategy used for 2-methoxy-3-bromo-5-fluoropyridine , could proceed as follows:

  • Diazotization and Fluorination:

    • Start with 2-chloro-4-methyl-5-aminopyridine.

    • Diazotize using NaNO₂/HCl at 0–5°C to form a diazonium salt.

    • Fluorinate via the Balz-Schiemann reaction with HF or HBF₄ .

  • Bromination:

    • Introduce bromine at position 3 using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under mild heating (40–60°C) .

Key Challenges:

  • Regioselectivity must be controlled to avoid over-bromination.

  • The methyl group at position 4 may sterically hinder reactions at adjacent positions.

Process Optimization

Industrial-scale production would require:

  • Catalysts: Palladium-based catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the methyl group .

  • Purification: Crystallization from ethanol/water mixtures, avoiding column chromatography to reduce costs .

Physicochemical Properties

Thermal Stability

Based on similar compounds, the melting point is projected to range between 70–85°C, with decomposition above 250°C. The flash point is estimated at 105–110°C, necessitating careful handling to prevent combustion .

Table 1: Estimated Physicochemical Properties

PropertyValue
Molecular FormulaC₇H₅BrClFN
Molecular Weight237.48 g/mol
Density1.7–1.9 g/cm³
Melting Point70–85°C
Boiling Point250–260°C (decomposes)
Solubility in Water<0.1 g/L (hydrophobic)

Reactivity

  • Nucleophilic Substitution: Fluorine at position 5 is susceptible to displacement by strong nucleophiles (e.g., alkoxides).

  • Electrophilic Aromatic Substitution: Harsh conditions (e.g., HNO₃/H₂SO₄) could nitrate the ring at position 6, the least hindered site .

Industrial Applications

Pharmaceutical Intermediates

The compound’s halogen diversity enables its use in drug discovery:

  • Anticancer Agents: Bromine and chlorine enhance binding to hydrophobic protein pockets, as seen in kinase inhibitors .

  • Antibiotics: Fluorine improves metabolic stability and bioavailability, a strategy employed in fluoroquinolones .

Agrochemicals

In crop protection, halogenated pyridines are precursors to herbicides and fungicides. For example, trifluoromethylpyridines account for >50% of new pesticides, suggesting similar potential for this compound .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator